(2-Bromo-3-fluorophenyl)methanol
CAS No.: 1184915-45-4
Cat. No.: VC2912409
Molecular Formula: C7H6BrFO
Molecular Weight: 205.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1184915-45-4 |
|---|---|
| Molecular Formula | C7H6BrFO |
| Molecular Weight | 205.02 g/mol |
| IUPAC Name | (2-bromo-3-fluorophenyl)methanol |
| Standard InChI | InChI=1S/C7H6BrFO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4H2 |
| Standard InChI Key | WGBLBANWTOEASN-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)F)Br)CO |
| Canonical SMILES | C1=CC(=C(C(=C1)F)Br)CO |
Introduction
Structural and Physicochemical Properties
Molecular Characteristics
The compound’s structure combines electronegative halogens (bromine and fluorine) with a polar hydroxymethyl group, creating a molecule with distinct electronic and steric properties. Key physicochemical parameters include:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₇H₆BrFO |
| Molecular Weight | 205.02 g/mol |
| Boiling Point | Estimated 240–260°C (extrapolated) |
| Melting Point | Not experimentally reported |
| Solubility | Moderate in polar solvents (e.g., methanol, THF) |
| LogP (Partition Coefficient) | ~2.5 (predicted via computational models) |
The LogP value suggests moderate lipophilicity, indicating potential membrane permeability in biological systems .
Synthetic Routes
Catalytic Reduction Approach
An alternative method employs the reduction of 2-bromo-3-fluorobenzaldehyde using sodium borohydride (NaBH₄) in methanol:
This method offers high yields (~85%) under mild conditions (0–25°C, 2–4 h) .
Chemical Reactivity
Oxidation and Reduction
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Oxidation: The primary alcohol group oxidizes to a ketone or carboxylic acid using agents like pyridinium chlorochromate (PCC) or KMnO₄:
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Reduction: The benzylic alcohol can be reduced to a methylene group via catalytic hydrogenation (H₂/Pd-C) .
Nucleophilic Substitution
The bromine atom undergoes SNAr (nucleophilic aromatic substitution) with strong nucleophiles (e.g., amines, alkoxides) under elevated temperatures (80–120°C) .
Applications in Scientific Research
Pharmaceutical Intermediates
(2-Bromo-3-fluorophenyl)methanol serves as a precursor in synthesizing kinase inhibitors and antipsychotic agents. For example:
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Anticancer Agents: Halogenated phenylmethanols are key intermediates in drugs targeting tyrosine kinases.
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Antibacterial Compounds: Fluorine-enhanced analogs show improved binding to bacterial efflux pumps .
Material Science
The compound’s halogen atoms facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) to construct conjugated polymers for organic light-emitting diodes (OLEDs) .
Biological Activity and Mechanisms
Enzyme Inhibition
In silico studies predict moderate inhibition of cytochrome P450 1A2 (CYP1A2) due to fluorine’s electronegativity altering substrate binding .
| Hazard | Precautionary Measure |
|---|---|
| Skin/Irritation | Use nitrile gloves and fume hoods |
| Environmental Toxicity | Avoid aqueous discharge |
| Flammability | Store away from ignition sources |
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